molecular formula C13H16O5S B12537059 Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester CAS No. 832142-18-4

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester

Cat. No.: B12537059
CAS No.: 832142-18-4
M. Wt: 284.33 g/mol
InChI Key: ARUAYUYUSMWDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is also known by its IUPAC name, benzyl 2-(1-methylsulfonyloxycyclopropyl)acetate . This compound is characterized by the presence of a cyclopropane ring, an acetic acid moiety, and a phenylmethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclopropaneacetic acid with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl ester intermediate . This intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product . The overall reaction can be summarized as follows:

  • Cyclopropaneacetic acid + Methylsulfonyl chloride + Triethylamine → Methylsulfonyl ester intermediate
  • Methylsulfonyl ester intermediate + Benzyl alcohol + Acid → this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cyclopropaneacetic acid, which can then interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, methyl ester
  • Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, ethyl ester
  • Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, propyl ester

Uniqueness

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where the phenylmethyl group plays a crucial role .

Properties

CAS No.

832142-18-4

Molecular Formula

C13H16O5S

Molecular Weight

284.33 g/mol

IUPAC Name

benzyl 2-(1-methylsulfonyloxycyclopropyl)acetate

InChI

InChI=1S/C13H16O5S/c1-19(15,16)18-13(7-8-13)9-12(14)17-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

ARUAYUYUSMWDQY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1(CC1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.